molecular formula C10H9FN2S B13646190 4-(3-Fluoro-4-methylphenyl)-1,3-thiazol-2-amine

4-(3-Fluoro-4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B13646190
M. Wt: 208.26 g/mol
InChI Key: GMCAUVNWNGNJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-methylphenyl)-1,3-thiazol-2-amine is a substituted aminothiazole derivative characterized by a thiazole core with a 2-amino group and a 4-position substituted with a 3-fluoro-4-methylphenyl ring. This compound is notable for its role as a key intermediate or pharmacophore in neuropharmacology, particularly in the development of corticotropin-releasing factor (CRF) receptor antagonists. For instance, it forms part of the structure of SSR125543A, a potent and selective CRF1 receptor antagonist with nanomolar affinity (pKi = 8.73–9.08) and 1,000-fold selectivity over CRF2α receptors . Its pharmacological significance lies in modulating stress-related disorders, including anxiety and depression, as demonstrated in rodent models .

Properties

Molecular Formula

C10H9FN2S

Molecular Weight

208.26 g/mol

IUPAC Name

4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2S/c1-6-2-3-7(4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)

InChI Key

GMCAUVNWNGNJJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with a thiazole derivative. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance receptor binding affinity. For example, the 3-fluoro group in the parent compound improves CRF1 binding compared to non-halogenated analogs .
  • Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in TH-644) increase steric bulk and alter electronic properties, shifting activity from CNS targets to anti-inflammatory pathways .
  • Side Chain Complexity : SSR125543A’s ethyl-propynyl side chain enhances blood-brain barrier penetration and receptor selectivity .

Pharmacological and Functional Comparisons

CRF Receptor Antagonists

  • SSR125543A : Demonstrates 100-fold higher potency than earlier CRF1 antagonists (e.g., CP-154,526) in stress-induced hyperthermia and defensive withdrawal tests .
  • This compound : Serves as a scaffold; its standalone activity is less studied but critical for SSR125543A’s efficacy .

Anti-Inflammatory and Antibacterial Agents

  • TH-644 : Inhibits osteoclastogenesis (IC50 ≈ 1 µM) by suppressing NF-κB and MAPK pathways, unlike the parent compound’s CNS focus .
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine : Shows MIC values of 8–16 µg/mL against Staphylococcus aureus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.